1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a pyridin-4-yl group
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pyridin-4-yl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridin-4-yl group to the pyrazole ring.
Addition of the Cyclopropylmethyl Group: This can be done through alkylation reactions using cyclopropylmethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-4-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, dichloromethane, or acetonitrile. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in the development of metal-organic frameworks (MOFs).
Industrial Applications: Its derivatives can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde include:
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-methanol: Differing by the presence of a hydroxyl group instead of an aldehyde.
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Differing by the presence of a carboxylic acid group instead of an aldehyde.
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-nitrile: Differing by the presence of a nitrile group instead of an aldehyde.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-8-16(7-10-1-2-10)15-13(12)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFLEWTPKQSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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